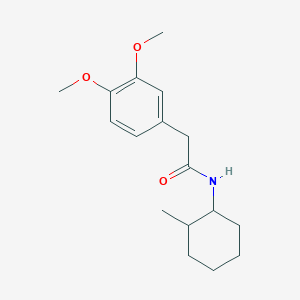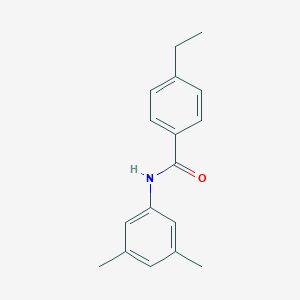
N-(3,5-dimethylphenyl)-4-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-4-ethylbenzamide, also known as DMEA, is a chemical compound that belongs to the class of amides. It is widely used in scientific research for its various applications in the field of biochemistry and pharmacology.
科学的研究の応用
N-(3,5-dimethylphenyl)-4-ethylbenzamide is widely used in scientific research for its various applications in the field of biochemistry and pharmacology. It is used as a ligand for the study of G protein-coupled receptors (GPCRs), which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response. N-(3,5-dimethylphenyl)-4-ethylbenzamide has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain. It is also used as a tool for the study of the mechanism of action of various drugs, including antipsychotics and antidepressants.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-4-ethylbenzamide is not fully understood, but it is believed to act as a modulator of GPCR activity. It has been shown to increase the activity of the adenosine A2A receptor, which leads to an increase in the release of dopamine in the brain. This effect is thought to be responsible for the anti-inflammatory and neuroprotective effects of N-(3,5-dimethylphenyl)-4-ethylbenzamide.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-4-ethylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and neuroprotective effects in animal models of Parkinson's disease. It has also been shown to have analgesic effects in animal models of pain. N-(3,5-dimethylphenyl)-4-ethylbenzamide has been shown to increase the release of dopamine in the brain, which is thought to be responsible for its effects on inflammation and neuroprotection.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-4-ethylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high yield and can be used in small quantities. However, N-(3,5-dimethylphenyl)-4-ethylbenzamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on N-(3,5-dimethylphenyl)-4-ethylbenzamide. One direction is to further investigate its mechanism of action and its effects on various physiological processes. Another direction is to study its potential as a therapeutic agent for various diseases, including Parkinson's disease, pain, and inflammation. Additionally, research could be conducted to improve the solubility of N-(3,5-dimethylphenyl)-4-ethylbenzamide in water, which would make it more useful for lab experiments. Finally, studies could be conducted to investigate the potential of N-(3,5-dimethylphenyl)-4-ethylbenzamide as a ligand for other GPCRs.
Conclusion
In conclusion, N-(3,5-dimethylphenyl)-4-ethylbenzamide is a chemical compound that is widely used in scientific research for its various applications in the field of biochemistry and pharmacology. Its synthesis method is relatively simple, and it has several advantages for lab experiments. N-(3,5-dimethylphenyl)-4-ethylbenzamide has been shown to have anti-inflammatory and neuroprotective effects, and it has potential as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and its potential as a ligand for other GPCRs.
合成法
The synthesis of N-(3,5-dimethylphenyl)-4-ethylbenzamide involves the reaction between 3,5-dimethylbenzoic acid and ethylamine in the presence of a coupling reagent. The process is carried out under controlled conditions of temperature and pressure to obtain pure N-(3,5-dimethylphenyl)-4-ethylbenzamide. The yield of the reaction is typically high, and the compound can be easily purified through recrystallization.
特性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-5-7-15(8-6-14)17(19)18-16-10-12(2)9-13(3)11-16/h5-11H,4H2,1-3H3,(H,18,19) |
InChIキー |
YKXYMLUKRACAIV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



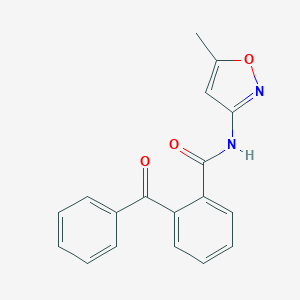
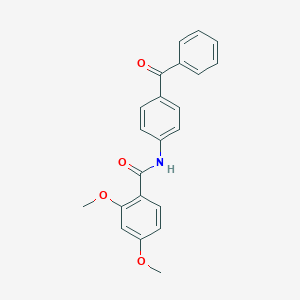
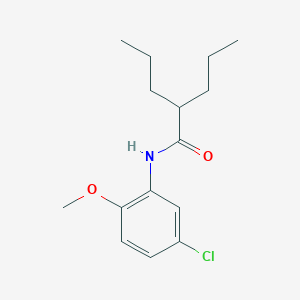
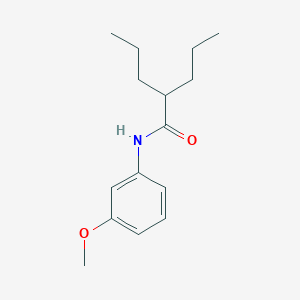
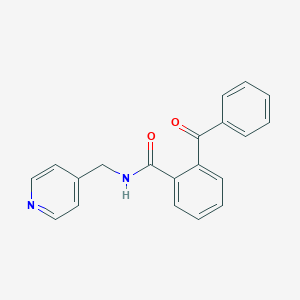
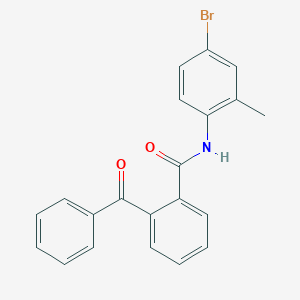


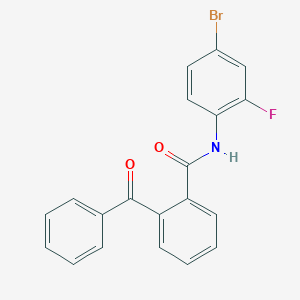
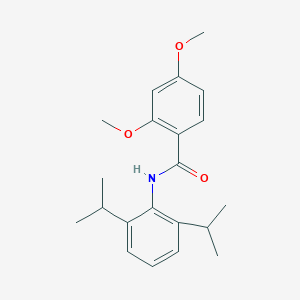
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B290342.png)
